methanone CAS No. 208111-40-4](/img/structure/B13936628.png)
[4-(Aminomethyl)-4-fluoro-1-piperidinyl](3,4-dichlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a fluorine atom, along with a methanone group attached to a dichlorophenyl ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.
Introduction of Substituents: The aminomethyl and fluoro groups can be introduced through nucleophilic substitution reactions. For instance, the fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Methanone Group: The methanone group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield an aldehyde or carboxylic acid, while reduction of the methanone group may produce an alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In the field of medicine, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound shares a similar piperidine structure but differs in the substitution pattern on the phenyl ring.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: Similar to the target compound but with a different halogen substitution.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound has two fluorine atoms on the phenyl ring instead of chlorine.
Uniqueness
The uniqueness of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
208111-40-4 |
|---|---|
Formule moléculaire |
C13H15Cl2FN2O |
Poids moléculaire |
305.17 g/mol |
Nom IUPAC |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2FN2O/c14-10-2-1-9(7-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 |
Clé InChI |
AUMKSCKMXHJWOK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


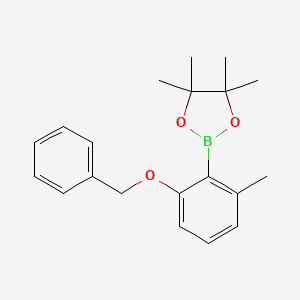
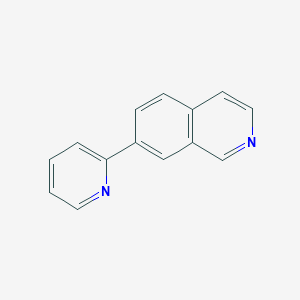
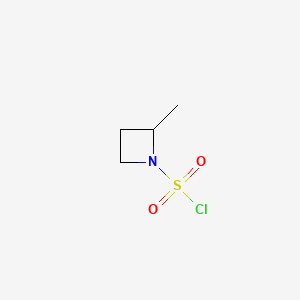

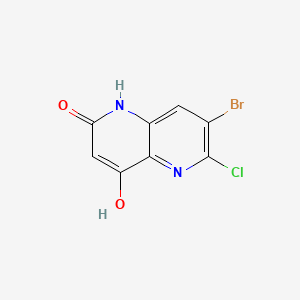
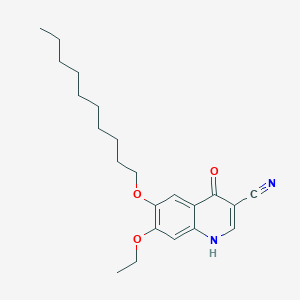
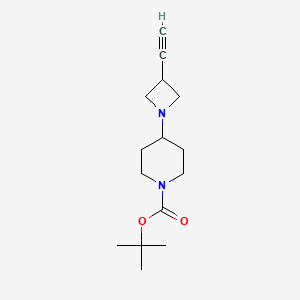

![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
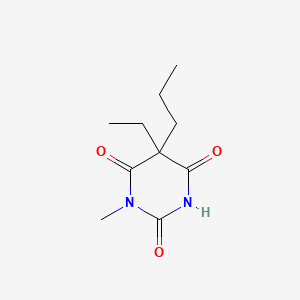
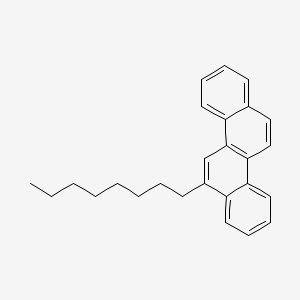

![2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13936620.png)

